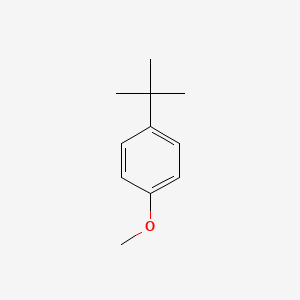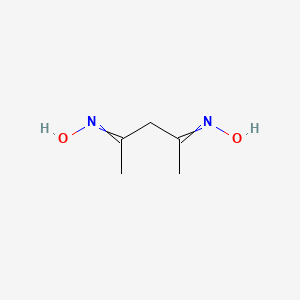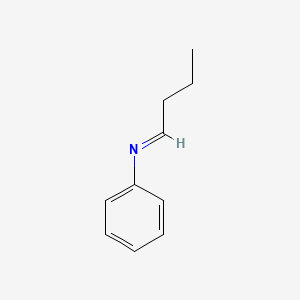
4-Phenyl-4-oxazolin-2-one
Overview
Description
4-Phenyl-4-oxazolin-2-one is a heterocyclic compound featuring a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is notable for its applications in organic synthesis and its presence in various biologically active molecules. The oxazoline ring system is a versatile scaffold in medicinal chemistry, contributing to the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Target of Action
4-Phenyl-4-oxazolin-2-one, a derivative of oxazole, is known to have a wide spectrum of biological activities . Oxazoles and its derivatives are part of numerous medicinal compounds Oxazole derivatives have been reported to exhibit antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant activities.
Mode of Action
Oxazolidin-2-one based antibacterial agents, a related class of compounds, have a unique mechanism of action . They have gained popularity due to their use as chiral auxiliary in stereoselective transformations . The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds is based on a combination of an asymmetric aldol and a modified Curtius protocol .
Biochemical Pathways
Oxazole derivatives have been reported to impact a variety of biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Result of Action
Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant effects.
Action Environment
One study mentions that 4-benzylidene-2-phenyl-2-oxazolin-5-one undergoes two primary photochemical processes, geometric isomerization and hydrogen abstraction from solvent .
Biochemical Analysis
Biochemical Properties
4-Phenyl-4-oxazolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby providing protective effects against oxidative damage . Additionally, this compound can bind to specific protein receptors, modulating their signaling pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Moreover, it can modulate the expression of genes involved in apoptosis, thereby promoting cell survival under stress conditions . The compound also affects cellular metabolism by enhancing the activity of key metabolic enzymes, leading to increased ATP production and improved cellular energy status .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their structure and function . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . For instance, it has been shown to inhibit the activity of certain proteases, preventing the degradation of key cellular proteins and promoting cell survival . Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and sustained changes in gene expression . The degradation products of this compound can also have biological activity, which may complicate the interpretation of long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced antioxidant activity and improved cellular function . At high doses, this compound can have toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range, beyond which the compound becomes toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall effects of this compound . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells by membrane transporters, where it can accumulate in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell . These interactions can affect the compound’s activity and function, as well as its overall bioavailability .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . The compound’s localization is influenced by specific targeting signals and post-translational modifications, which direct it to specific organelles . For instance, this compound can be targeted to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can accumulate in the nucleus, where it can interact with DNA and modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-4-oxazolin-2-one can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxazoline ring with high stereospecificity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of readily available raw materials and mild reaction conditions to ensure safety and scalability. For example, the reduction of N-Boc-L-phenylglycine followed by a ring-closing reaction under the influence of a catalyst can yield the desired oxazoline compound .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-4-oxazolin-2-one undergoes various chemical reactions, including:
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various nucleophiles can be employed depending on the desired substitution pattern.
Major Products:
Oxidation: The major product is the corresponding oxazole derivative.
Substitution: The products vary based on the nucleophile used and the specific reaction conditions.
Scientific Research Applications
4-Phenyl-4-oxazolin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Phenyl-2-oxazoline
- 3-Phenyl-3-oxazoline
- Isoxazoline derivatives
Properties
IUPAC Name |
4-phenyl-3H-1,3-oxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJBHVJHXKVCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955922 | |
| Record name | 4-Phenyl-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34375-80-9 | |
| Record name | 4-Oxazolin-2-one, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
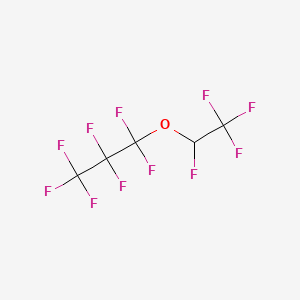
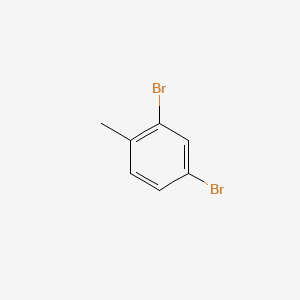
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1294803.png)
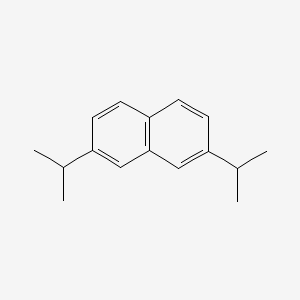
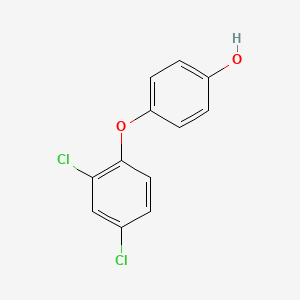
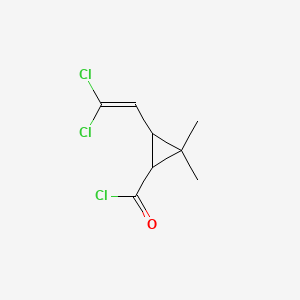
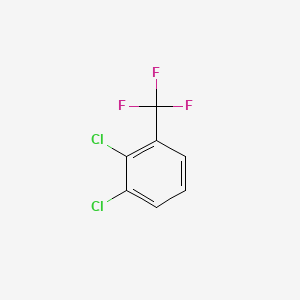
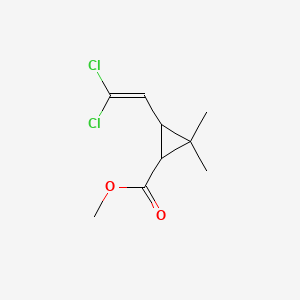
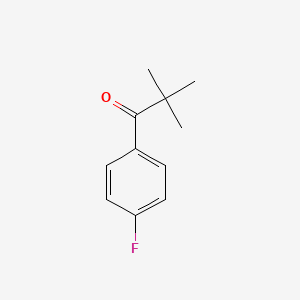
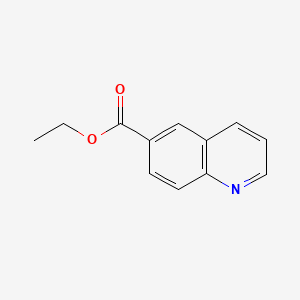
![1,3-Diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1294813.png)
